molecular formula C7H7BrFNO B6358069 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine CAS No. 1440520-79-5

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine

Cat. No. B6358069
CAS RN: 1440520-79-5
M. Wt: 220.04 g/mol
InChI Key: XUEGEKBIDCEEBR-UHFFFAOYSA-N
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Description

“3-Bromo-5-fluoro-4-(methoxymethyl)pyridine” is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BrFNO/c1-11-4-5-6(8)2-10-3-7(5)9/h2-3H,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 220.04 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine has been widely used in scientific research due to its versatile applications. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a building block in the synthesis of other heterocyclic compounds, such as benzimidazole and indole derivatives. In addition, this compound has been used as a reagent in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme dihydroorotate dehydrogenase and inhibitors of the enzyme cathepsin B.

Mechanism of Action

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine is believed to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This compound binds to the active site of DHODH, preventing the enzyme from catalyzing the reaction. This inhibition of DHODH leads to a decrease in the production of pyrimidine nucleotides, which in turn leads to a decrease in DNA and RNA synthesis.
Biochemical and Physiological Effects
The inhibition of DHODH by this compound leads to a decrease in the production of pyrimidine nucleotides, which can have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has been shown to inhibit the replication of the hepatitis C virus, which can lead to a decrease in the severity of the disease.

Advantages and Limitations for Lab Experiments

The use of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to synthesize. Second, it is highly soluble in organic solvents, making it easy to work with. Finally, it is relatively stable, making it suitable for use in a variety of applications. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is toxic in high concentrations and should be handled with care. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine are numerous. For example, it could be used in the development of new drugs for the treatment of cancer, hepatitis C, and other diseases. Additionally, it could be used in the synthesis of new agrochemicals and other organic compounds. Finally, it could be used in the synthesis of new heterocyclic compounds, such as benzimidazole and indole derivatives.

Synthesis Methods

The synthesis of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine is typically achieved in two steps. The first step involves the reaction of 3-bromopyridine with methoxymethyl chloride in the presence of a base, such as potassium carbonate, to form 3-bromo-4-(methoxymethyl)pyridine. The second step involves the substitution of the bromine atom with a fluorine atom, which is typically achieved by the reaction of 3-bromo-4-(methoxymethyl)pyridine with potassium fluoride in the presence of a base, such as sodium hydroxide. The overall yield for the two-step synthesis of this compound is typically in the range of 30-50%.

Safety and Hazards

“3-Bromo-5-fluoro-4-(methoxymethyl)pyridine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-5-fluoro-4-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-4-5-6(8)2-10-3-7(5)9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEGEKBIDCEEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NC=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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